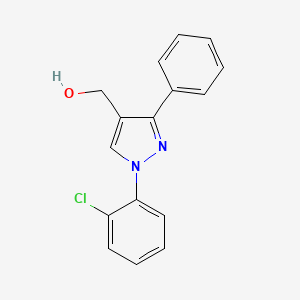![molecular formula C26H30Cl2N4O B12023774 N'-[(E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12023774.png)
N'-[(E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is a complex organic compound characterized by its unique structure, which includes a bis(2-chloroethyl)amino group and a tetrahydrocarbazolyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-[bis(2-chloroethyl)amino]benzaldehyde with 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and production rates.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce reduced amines or alcohols. Substitution reactions typically result in the replacement of the bis(2-chloroethyl)amino group with the nucleophile.
Aplicaciones Científicas De Investigación
N’-[(E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-[(E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The bis(2-chloroethyl)amino group may form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of biological processes or induction of cell death. The tetrahydrocarbazolyl moiety may also contribute to the compound’s biological activity by interacting with specific molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[bis(2-chloroethyl)amino]benzaldehyde
- 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide
- Bis(2-chloroethyl)amine derivatives
Uniqueness
N’-[(E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is unique due to its combination of structural features, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C26H30Cl2N4O |
|---|---|
Peso molecular |
485.4 g/mol |
Nombre IUPAC |
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C26H30Cl2N4O/c27-14-17-31(18-15-28)21-11-9-20(10-12-21)19-29-30-26(33)13-16-32-24-7-3-1-5-22(24)23-6-2-4-8-25(23)32/h1,3,5,7,9-12,19H,2,4,6,8,13-18H2,(H,30,33)/b29-19+ |
Clave InChI |
NOKYJMXBACHFIR-VUTHCHCSSA-N |
SMILES isomérico |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC=C(C=C4)N(CCCl)CCCl |
SMILES canónico |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC=C(C=C4)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(diethylamino)ethyl]-5-(4-ethoxyphenyl)-4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023694.png)


![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12023702.png)

![5-(4-Fluorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12023718.png)
![4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023721.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12023734.png)
![4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023739.png)
![N-[(E)-benzylideneamino]-2,4-dihydroxybenzamide](/img/structure/B12023743.png)

![ethyl 2-{3-[(3-fluoro-4-methylphenyl)carbonyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12023757.png)

![2-({6-[(5E)-5-(3-{6-[(2-carboxyphenyl)amino]-6-oxohexyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoic acid](/img/structure/B12023765.png)
